molecular formula C9H9BrF2O2 B2675790 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene CAS No. 2248310-71-4

4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene

Cat. No.: B2675790
CAS No.: 2248310-71-4
M. Wt: 267.07
InChI Key: SIEYYOSDUFKMRR-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene is an organic compound with a complex structure, characterized by the presence of bromine, difluoromethyl, and methoxymethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a difluoromethyl-substituted benzene derivative, followed by the introduction of the methoxymethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted benzene derivative, while oxidation can produce a benzaldehyde or benzoic acid derivative.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The methoxymethoxy group can also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluorobenzonitrile: Similar in structure but with a nitrile group instead of the methoxymethoxy group.

    2-Bromo-4-methoxyphenol: Contains a methoxy group but lacks the difluoromethyl group.

    4-Bromo-2-methylbenzaldehyde: Features a methyl group and an aldehyde group instead of the difluoromethyl and methoxymethoxy groups.

Uniqueness

4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and difluoromethyl groups allows for versatile chemical transformations, while the methoxymethoxy group enhances its solubility and stability in various solvents.

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O2/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYYOSDUFKMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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